

Preparing Bimosiamose Disodium Solutions for In Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bimosiamose Disodium*

Cat. No.: *B1667081*

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Introduction

Bimosiamose Disodium (formerly known as TBC-1269) is a synthetic, non-oligosaccharide pan-selectin antagonist. It targets E-selectin, P-selectin, and L-selectin, which are cell adhesion molecules crucial for the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response. By inhibiting these interactions, Bimosiamose has demonstrated anti-inflammatory effects and has been investigated for its therapeutic potential in various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).^{[1][2][3][4]} Proper preparation of **Bimosiamose Disodium** solutions is critical for ensuring its efficacy and obtaining reliable results in in vivo studies. This document provides detailed application notes and protocols for the preparation of **Bimosiamose Disodium** solutions for various administration routes.

Data Presentation: Solubility and Formulation

The following tables summarize the key quantitative data regarding the solubility and formulation of **Bimosiamose Disodium** for in vivo studies.

Table 1: Solubility of Bimosiamose

Solvent	Concentration	Notes	Reference
Dimethyl Sulfoxide (DMSO)	100 mg/mL (115.89 mM)	Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened DMSO.	[1][2]
0.1 M Sodium Hydroxide (NaOH)	25 mg/mL (28.97 mM)	Requires sonication and pH adjustment to 10 with NaOH.	[1][2]
Aqueous Solution (in vivo)	≥ 2.5 mg/mL (2.90 mM)	Clear solution can be achieved with a co-solvent mixture.	[1]

Table 2: Formulations for In Vivo Administration

Administration Route	Vehicle / Formulation	Concentration	Species / Study Type	Reference
Inhalation	Aqueous solution with 0.9% Sodium Chloride	100 mg/mL (stock), diluted as needed	Human (Phase I trials)	[5]
Intravenous	Co-solvent mixture: 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline	≥ 2.5 mg/mL	Preclinical (general in vivo)	[1]
Intravenous	Not specified	0.5-30 mg/kg	Human (Phase I trial)	[6]
Subcutaneous	Not specified	100, 200, or 300 mg	Human (Phase I trial)	[7]
Intravenous	Not specified	25 mg/kg	Rat	[1][2]

Experimental Protocols

Protocol 1: Preparation of Bimosiamose Disodium for Inhalation Studies

This protocol is based on the methods used in human clinical trials for administration via a nebulizer.^[5]

Materials:

- **Bimosiamose Disodium** powder
- Sterile 0.9% Sodium Chloride (saline) solution
- Sterile vials
- Calibrated balance
- Spatula
- Vortex mixer
- Sterile filters (0.22 µm)

Procedure:

- Weighing: Accurately weigh the required amount of **Bimosiamose Disodium** powder using a calibrated balance in a sterile environment.
- Reconstitution: Add the weighed powder to a sterile vial. Reconstitute with a small volume of sterile 0.9% saline to create a concentrated stock solution (e.g., 100 mg/mL).
- Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
- Dilution: Based on the desired final concentration for nebulization, calculate the required volume of the stock solution and sterile 0.9% saline.

- Final Preparation: In a sterile container, add the calculated volume of sterile 0.9% saline. Then, add the calculated volume of the **Bimosiamose Disodium** stock solution to the saline.
- Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container suitable for use with the nebulizer.
- Storage: It is recommended to prepare the solution fresh on the day of use.[\[2\]](#) If short-term storage is necessary, store at 2-8°C and protect from light. For stock solutions, storage at -20°C for up to a year or -80°C for up to two years is suggested.[\[2\]](#)

Protocol 2: Preparation of Bimosiamose Disodium for Intravenous Administration (Co-Solvent Formulation)

This protocol is suitable for preclinical studies requiring intravenous administration.[\[1\]](#)

Materials:

- **Bimosiamose Disodium** powder
- Dimethyl Sulfoxide (DMSO), newly opened
- PEG300
- Tween-80
- Sterile saline (0.9% Sodium Chloride)
- Sterile vials
- Calibrated balance
- Pipettes
- Vortex mixer
- Sonicator

Procedure:

- Weighing: Accurately weigh the required amount of **Bimosiamose Disodium** powder.
- Initial Dissolution in DMSO: In a sterile vial, add the **Bimosiamose Disodium** powder. Add 5% of the final desired volume as DMSO. For example, for a final volume of 1 mL, add 50 μ L of DMSO.
- Sonication: Sonicate the mixture until the powder is completely dissolved in DMSO. This may require brief, repeated cycles to avoid overheating.
- Addition of PEG300: Add 40% of the final desired volume as PEG300 (e.g., 400 μ L for a 1 mL final volume). Vortex thoroughly.
- Addition of Tween-80: Add 5% of the final desired volume as Tween-80 (e.g., 50 μ L for a 1 mL final volume). Vortex thoroughly.
- Final Dilution with Saline: Slowly add 50% of the final desired volume as sterile saline (e.g., 500 μ L for a 1 mL final volume) to the co-solvent mixture. Vortex until a clear, homogenous solution is obtained.
- Observation: Visually inspect the solution for any precipitation or phase separation. If observed, the formulation may need to be adjusted.
- Use: It is strongly recommended to prepare this formulation fresh on the day of the experiment and use it immediately.[\[2\]](#)

Mandatory Visualizations

Bimosiamose Mechanism of Action: Inhibition of Selectin-Mediated Leukocyte Adhesion

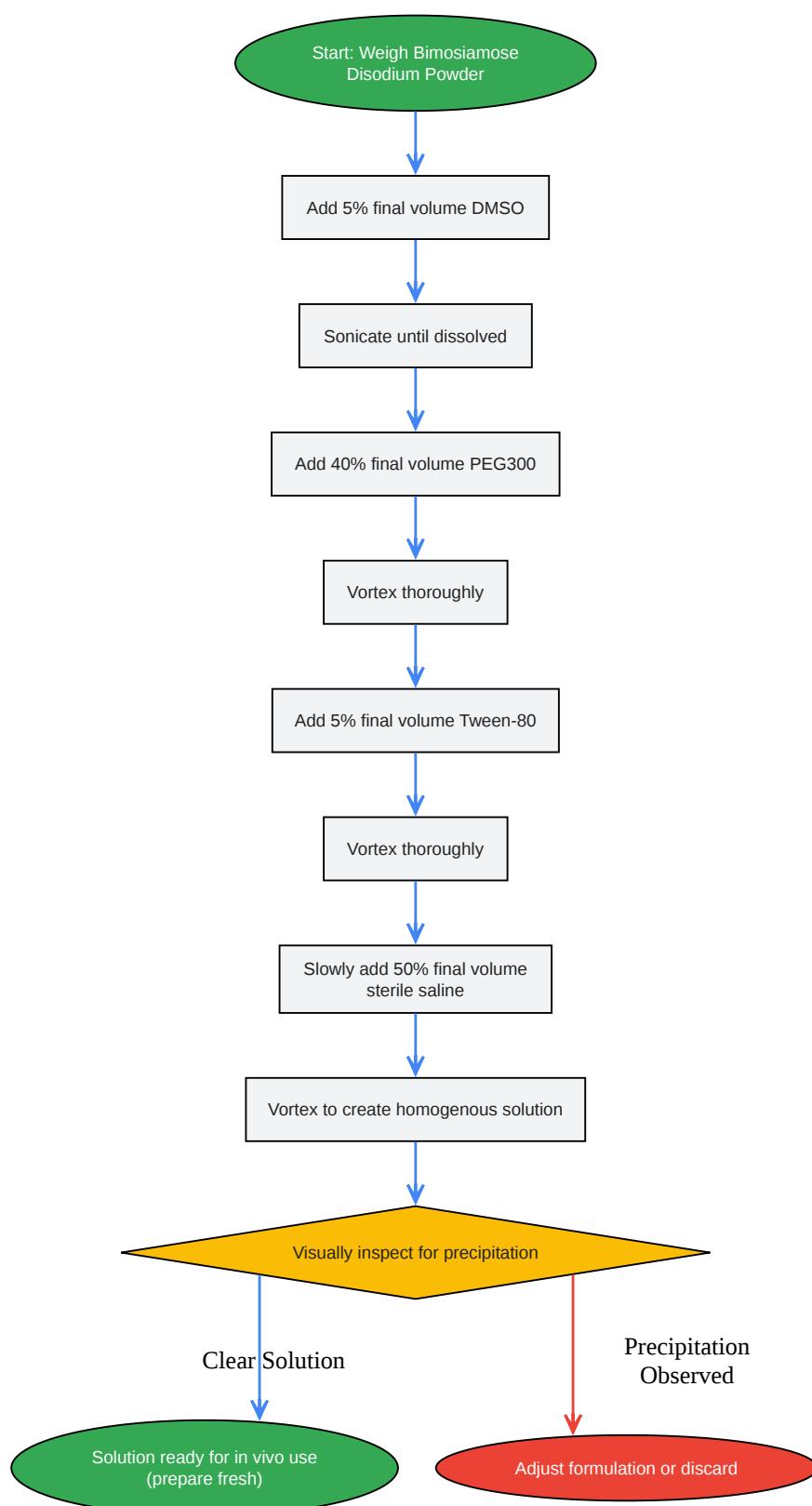
The following diagram illustrates the signaling pathway inhibited by Bimosiamose. Under inflammatory conditions, cytokines upregulate the expression of E-selectin and P-selectin on endothelial cells. These selectins, along with L-selectin on leukocytes, mediate the initial capture and rolling of leukocytes along the vessel wall, a prerequisite for their subsequent firm

adhesion and transmigration into inflamed tissues. Bimosiamose, as a pan-selectin antagonist, blocks these interactions.

Caption: Bimosiamose inhibits leukocyte tethering and rolling.

Experimental Workflow: Preparation of Bimosiamose Disodium for Intravenous Administration

The following diagram outlines the logical steps for preparing an intravenous formulation of **Bimosiamose Disodium** using a co-solvent method.

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Caption: Workflow for preparing an IV Bimosiamose solution.

Stability and Storage

- Powder: **Bimosiamose Disodium** as a solid powder should be stored in a dry, dark place. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C.[8]
- Stock Solutions: Stock solutions, particularly in DMSO, should be stored at -20°C for up to one year or -80°C for up to two years.[2]
- Working Solutions: For in vivo experiments, it is highly recommended that the final working solution be prepared fresh on the day of use to ensure stability and prevent precipitation.[2]

Safety Precautions

- Follow standard laboratory safety procedures when handling **Bimosiamose Disodium** powder and solvents.
- Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Handle DMSO with care, as it can facilitate the absorption of other substances through the skin.
- All solution preparation for in vivo use should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

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